molecular formula C7H5BrN2S B6307337 6-Bromothieno[3,2-b]pyridin-2-amine CAS No. 1638768-57-6

6-Bromothieno[3,2-b]pyridin-2-amine

Cat. No.: B6307337
CAS No.: 1638768-57-6
M. Wt: 229.10 g/mol
InChI Key: ZYZRSWYENLXTHO-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-b]pyridin-2-amine is an organic compound belonging to the thiophene family. It has the molecular formula C7H5BrN2S and a molecular weight of 229.10 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothieno[3,2-b]pyridin-2-amine typically involves the bromination of thieno[3,2-b]pyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable amine source for the amination step.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromothieno[3,2-b]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-b]pyridines.

Scientific Research Applications

6-Bromothieno[3,2-b]pyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromothieno[3,2-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

    Thieno[3,2-b]pyridine: A parent compound without the bromine and amine groups.

    6-Chlorothieno[3,2-b]pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.

    6-Fluorothieno[3,2-b]pyridin-2-amine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 6-Bromothieno[3,2-b]pyridin-2-amine is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromothieno[3,2-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZRSWYENLXTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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